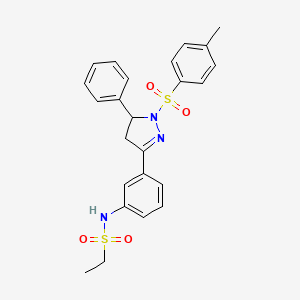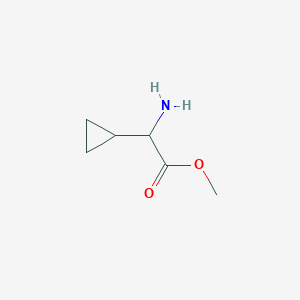
Methyl 2-amino-2-cyclopropylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-2-cyclopropylacetate is an organic compound with the molecular formula C6H11NO2 . It is also known as Methyl CAA. The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of Methyl 2-amino-2-cyclopropylacetate is characterized by a cyclopropyl group (a three-carbon ring), an amino group (NH2), and a methyl ester group (COOCH3) . The InChI code for this compound is 1S/C6H11NO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3,7H2,1H3 .Physical And Chemical Properties Analysis
Methyl 2-amino-2-cyclopropylacetate has a molecular weight of 129.16 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 52.3 Ų and a complexity of 120 .Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclopropyl-Containing Amino Acids
Methyl 2-amino-2-cyclopropylacetate has been used in the synthesis of various cyclopropyl-containing amino acids. A study by Limbach et al. (2009) demonstrates its reactivity in Michael additions and Diels–Alder reactions, yielding protected cyclopropyl-containing amino acids. This compound also played a role in the synthesis of precursors for bicyclic peptidomimetics, showcasing its versatility as a building block in organic synthesis (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
Development of Amino Acid Derivatives
The compound has been instrumental in the development of 2-aminocyclobutene-1-carboxylic acid derivatives. Meijere et al. (2010) utilized a similar compound, methyl 2-chloro-2-cyclopropylideneacetate, to create various benzylamines, subsequently transforming them into N-Boc-protected derivatives. These were further converted into dipeptides, demonstrating its utility in peptide chemistry (Meijere, Limbach, Janssen, Lygin, & Korotkov, 2010).
Synthesis of Cyclopropyl Amino Acids for Biological Studies
Methyl 2-amino-2-cyclopropylacetate has also been used in the synthesis of cyclopropyl analogues for biological evaluations. For instance, Dappen et al. (2010) synthesized cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid, assessing their activity as competitive antagonists for the NMDA receptor. This highlights its application in medicinal chemistry and receptor studies (Dappen, Pellicciari, Natalini, Monahan, Chiorri, & Cordi, 2010).
Role in Constrained Peptide Synthesis
The compound has found applications in the synthesis of constrained peptides and analogues. For example, Kazuta et al. (2002) developed chiral cyclopropane units using a compound similar to methyl 2-amino-2-cyclopropylacetate for synthesizing conformationally restricted analogues of histamine. This demonstrates its utility in creating biologically active compounds with specific conformational properties (Kazuta, Matsuda, & Shuto, 2002).
Safety and Hazards
Methyl 2-amino-2-cyclopropylacetate is associated with some safety hazards. It has a GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The compound has a signal word of “Danger” and hazard statements H314, indicating that it causes severe skin burns and eye damage .
Eigenschaften
IUPAC Name |
methyl 2-amino-2-cyclopropylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIFONPEUDXXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-cyclopropylacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

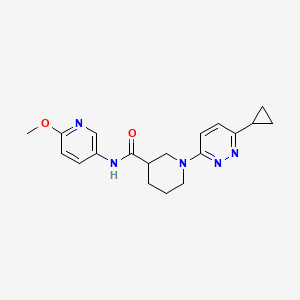
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2582312.png)
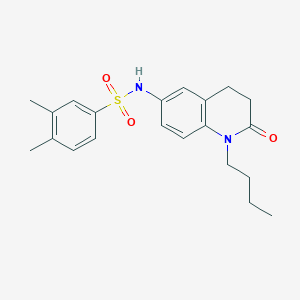
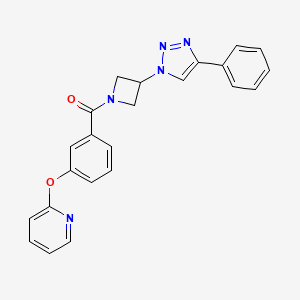
![2-[(2-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2582316.png)

![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2582319.png)
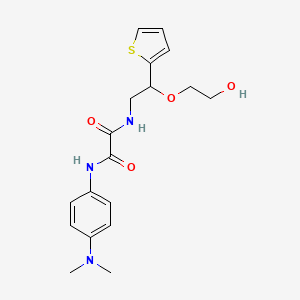
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2582322.png)
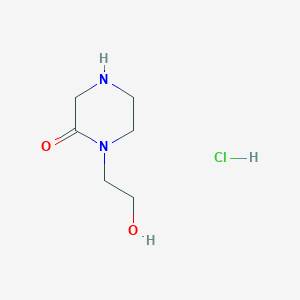

![3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2582327.png)
![3-isobutyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582328.png)
